molecular formula C17H16N4OS2 B10877549 N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B10877549
M. Wt: 356.5 g/mol
InChI Key: DOJFDDPYVDDMRB-UHFFFAOYSA-N
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Description

N-BENZOYL-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)THIOUREA: is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a benzoyl group, a cyano group, and a tetrahydrothieno[2,3-c]pyridine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZOYL-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)THIOUREA typically involves the following steps:

    Formation of the Tetrahydrothieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

    Benzoylation: The benzoyl group is introduced through the reaction of the intermediate with benzoyl chloride in the presence of a base like pyridine.

    Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-BENZOYL-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)THIOUREA: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thiourea groups are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, making it effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

    N-BENZOYL-N’-(3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)THIOUREA: Lacks the methyl group, which may affect its biological activity.

    N-BENZOYL-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)UREA: Contains a urea group instead of thiourea, leading to different reactivity and biological properties.

Uniqueness: : The presence of both the cyano and thiourea groups in N-BENZOYL-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)THIOUREA makes it unique in its class, providing a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

N-[(3-cyano-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H16N4OS2/c1-21-8-7-12-13(9-18)16(24-14(12)10-21)20-17(23)19-15(22)11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3,(H2,19,20,22,23)

InChI Key

DOJFDDPYVDDMRB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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